molecular formula C10H7N3O B1342327 Pyrimido[1,2-a]benzimidazol-4-ol CAS No. 36320-82-8

Pyrimido[1,2-a]benzimidazol-4-ol

Cat. No.: B1342327
CAS No.: 36320-82-8
M. Wt: 185.18 g/mol
InChI Key: CGZQZQJXCXOPDW-UHFFFAOYSA-N
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Scientific Research Applications

Pyrimido[1,2-a]benzimidazol-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown promise as a neuroprotective agent, particularly in the treatment of Alzheimer’s disease. Studies have demonstrated that derivatives of this compound can protect mitochondrial function and improve memory and behavior in animal models of Alzheimer’s disease . Additionally, these compounds exhibit photophysical properties that make them useful in optoelectronics as phosphors and fluorescent dyes in textile and polymer materials .

Mechanism of Action

The mechanism of action of pyrimido[1,2-a]benzimidazol-4-ol involves its ability to bind to metals such as copper and zinc, which are dysregulated in the brains of Alzheimer’s disease patients. This binding helps to prevent metal-dependent enzymatic reactions and oxidative damage, thereby protecting neuronal cells . The compound also affects the fibrillization of amyloid-beta peptides, which are associated with the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

Pyrimido[1,2-a]benzimidazol-4-ol is structurally similar to other nitrogen-containing heterocyclic compounds such as benzimidazoles and azolo[1,5-a]pyrimidines. These compounds share similar biological properties, including antiviral, antibacterial, and anticancer activities . this compound is unique in its ability to act as a neuroprotective agent by binding to metals and preventing oxidative damage, making it particularly valuable in the treatment of neurodegenerative diseases .

Similar Compounds

  • Benzimidazole
  • Azolo[1,5-a]pyrimidine
  • Nitroazolo[5,1-c][1,2,4]triazine
  • Nitroazolo[1,5-a]pyrimidine

Properties

IUPAC Name

10H-pyrimido[1,2-a]benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-9-5-6-11-10-12-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQZQJXCXOPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=CC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605013
Record name Pyrimido[1,2-a]benzimidazol-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36320-82-8
Record name Pyrimido[1,2-a]benzimidazol-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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